molecular formula C10H13N3O2 B6077431 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Cat. No. B6077431
M. Wt: 207.23 g/mol
InChI Key: RJJANDOEGIURLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, commonly known as Methylcarbamoyl chloride (MCC), is a chemical compound that is widely used in scientific research applications. MCC is a highly reactive compound and is mainly used as a reagent in organic synthesis.

Mechanism of Action

4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is a highly reactive compound and reacts readily with various functional groups such as amines, alcohols, and carboxylic acids. The reaction between 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide and these functional groups results in the formation of carbamates, which are important intermediates in the synthesis of various compounds.
Biochemical and Physiological Effects:
4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has no known biochemical or physiological effects as it is not used as a drug or medication. However, it is important to handle 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide with care as it is a highly reactive compound and can cause severe burns and respiratory problems if not handled properly.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in lab experiments is its high reactivity, which makes it an efficient reagent for the synthesis of various compounds. However, the use of 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide requires careful handling and proper safety precautions due to its highly reactive nature.

Future Directions

There are several future directions for the use of 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in scientific research. One potential area of application is in the synthesis of new pharmaceuticals and agrochemicals. 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide can also be used in the development of new polymers and materials. Additionally, further research can be conducted to explore the potential use of 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in other fields such as nanotechnology and biotechnology.
In conclusion, 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is a highly reactive compound that is widely used in scientific research applications. Its main use is as a reagent in the synthesis of various compounds. 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has several advantages, including its high reactivity, but also requires careful handling and safety precautions. There are several future directions for the use of 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in scientific research, including the development of new pharmaceuticals, agrochemicals, and materials.

Synthesis Methods

4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide can be synthesized by reacting phosgene with methylamine in the presence of a catalyst. The reaction produces 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide along with hydrochloric acid as a byproduct. The resulting 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide can be purified using various methods such as distillation, recrystallization, and column chromatography.

Scientific Research Applications

4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of amides, ureas, and carbamates. 4-methyl-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is also used in the synthesis of pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-3-5-8(6-4-7)9(11)13-15-10(14)12-2/h3-6H,1-2H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJANDOEGIURLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)NC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] N-methylcarbamate

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